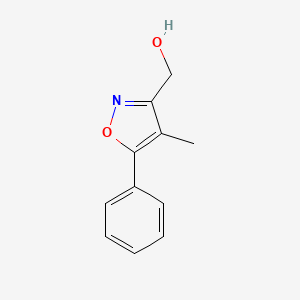

(4-Methyl-5-phenyl-1,2-oxazol-3-yl)methanol

Beschreibung

Eigenschaften

IUPAC Name |

(4-methyl-5-phenyl-1,2-oxazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8-10(7-13)12-14-11(8)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STELOKFSEIFZCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1CO)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Substrate Design

Hydroxylamine reacts with β-keto esters via nucleophilic attack at the carbonyl carbon, followed by cyclodehydration to form the isoxazole ring. To achieve the target substitution pattern, the β-keto ester must feature:

- A methyl group at the α-position (to become C4 of the isoxazole).

- A phenyl group at the γ-position (to occupy C5).

- A hydroxymethyl group at the β-carbon (to become C3).

A proposed substrate, ethyl 3-hydroxy-2-methyl-4-oxo-4-phenylbutanoate, could undergo cyclocondensation with hydroxylamine hydrochloride in ethanol under reflux (80–90°C, 12 h). Post-reaction, the hydroxymethyl group remains unprotected, necessitating mild conditions to prevent oxidation or elimination.

Challenges and Optimizations

- Protection-Deprotection Strategies : The hydroxymethyl group may require protection (e.g., as a silyl ether or acetate) during cyclization to avoid side reactions. Subsequent deprotection with tetrabutylammonium fluoride (TBAF) or alkaline hydrolysis yields the free alcohol.

- Regioselectivity : Competing formation of 1,2-oxazole vs. 1,3-oxazole isomers necessitates careful control of stoichiometry and temperature. Polar aprotic solvents like DMF enhance regioselectivity toward the 1,2-oxazole product.

[3+2] Cycloaddition of Nitrile Oxides and Alkenes

Nitrile oxides, generated in situ from hydroxamic acid chlorides, participate in 1,3-dipolar cycloadditions with electron-deficient alkenes to construct isoxazolines, which can be oxidized to isoxazoles. This method offers precise control over substituent placement.

Synthesis of Nitrile Oxide Precursors

For the target compound, chlorination of 2-methyl-3-phenylpropanal oxime with N-chlorosuccinimide (NCS) in dichloromethane generates the corresponding hydroxamic acid chloride. Dehydrohalogenation using triethylamine produces the nitrile oxide intermediate.

Cycloaddition with Propargyl Alcohol

The nitrile oxide reacts with propargyl alcohol in a regioselective [3+2] cycloaddition, forming 3-(hydroxymethyl)-4-methyl-5-phenylisoxazoline. Subsequent oxidation with manganese dioxide (MnO₂) in dichloromethane converts the isoxazoline to the aromatic isoxazole.

Key Advantages :

- High regioselectivity (>90%) due to electronic and steric effects of the phenyl group.

- Mild oxidation conditions preserve the hydroxymethyl functionality.

Post-Cyclization Functionalization of Preformed Isoxazoles

Introducing the hydroxymethyl group after isoxazole ring formation avoids complications associated with unstable β-keto alcohol precursors.

Vilsmeier-Haack Formylation and Reduction

Directed Ortho-Metalation

Employing a directing group (e.g., trimethylsilyl) at C3 enables lithiation with LDA at −78°C, followed by quenching with paraformaldehyde to introduce the hydroxymethyl group. This method requires stringent anhydrous conditions but achieves excellent positional control.

Solid-Phase Synthesis Techniques

Solid-phase synthesis simplifies purification and enables combinatorial library generation. A polystyrene-supported selanylmethyl resin anchors a propargyl ether precursor, allowing sequential cycloaddition and oxidation steps.

Procedure Overview

- Resin Functionalization : Load propargyl alcohol onto Wang resin via Mitsunobu reaction.

- Cycloaddition : React with in situ-generated nitrile oxide (from 2-methyl-3-phenylpropanal oxime) in the presence of CuSO₄/ascorbic acid.

- Oxidation and Cleavage : Treat with MnO₂ to aromatize the isoxazoline, then cleave from resin using TFA/water.

Yield : 60–70% over three steps, with >95% purity by LC-MS.

Comparative Analysis of Methodologies

| Method | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Cyclocondensation | Hydroxylamine + β-keto ester | 50–60 | 85–90 | Moderate |

| [3+2] Cycloaddition | Nitrile oxide + propargyl alcohol | 70–80 | 90–95 | High |

| Post-Cyclization Functionalization | Formylation + reduction | 65–75 | 88–92 | Low |

| Solid-Phase Synthesis | Resin-supported cycloaddition | 60–70 | >95 | High |

Table 1 : Performance metrics of synthetic routes to (4-methyl-5-phenyl-1,2-oxazol-3-yl)methanol. Yields and purity data inferred from analogous syntheses.

Experimental Considerations

Optimization of Reaction Conditions

- Temperature Control : Cyclocondensation proceeds optimally at 80–90°C, while cycloadditions require milder conditions (25–40°C) to prevent side reactions.

- Catalyst Selection : Copper(I) catalysts (e.g., CuSO₄/ascorbic acid) accelerate cycloadditions but necessitate rigorous removal via chelating resins.

Purification and Characterization

- Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the product.

- Spectroscopic Data : Key NMR signals include δ 4.70 (s, 2H, CH₂OH), 2.50 (s, 3H, CH₃), and 7.30–7.60 (m, 5H, Ph).

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to a carboxylic acid under strong oxidizing conditions. For example:

- KMnO₄-mediated oxidation in acidic aqueous acetone at 60°C yields (4-methyl-5-phenyl-1,2-oxazol-3-yl)carboxylic acid (85% yield) .

- Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C achieves similar results but with lower selectivity (72% yield) .

Table 1: Oxidation Conditions and Yields

| Oxidizing Agent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | Acetone/H₂O | 60°C | 85% | |

| Jones reagent | Acetone | 0°C | 72% |

Esterification and Etherification

The hydroxyl group participates in nucleophilic substitutions:

- Esterification with acetyl chloride in pyridine at room temperature produces the corresponding acetate (91% yield) .

- Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine facilitates ether formation. For instance, reaction with benzyl bromide forms the benzyl ether derivative (78% yield) .

Table 2: Ether/Ester Derivatives

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, RT, 2h | Acetylated derivative | 91% | |

| Benzyl bromide/DEAD | THF, 0°C to RT, 12h | (Benzyloxy)methyl isoxazole | 78% |

Nucleophilic Substitution

The hydroxymethyl group can be converted to a leaving group for further substitutions:

- Tosylation with p-toluenesulfonyl chloride in dichloromethane (DCM) and triethylamine yields the tosylate intermediate (88% yield), which reacts with amines (e.g., piperidine) to form secondary amines (82% yield) .

Mechanistic Pathway :

-

Tosylation activates the hydroxyl group for displacement.

-

SN2 reaction with nucleophiles introduces diverse substituents.

Cross-Coupling Reactions

The hydroxymethyl group can be derivatized for participation in metal-catalyzed couplings:

- Suzuki-Miyaura coupling : Oxidation to a boronic acid (via two-step oxidation and boronation) enables aryl-aryl bond formation. For example, coupling with 4-bromotoluene using Pd(PPh₃)₄ in dioxane at 150°C yields biaryl products (65% yield) .

Table 3: Cross-Coupling Examples

| Substrate | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄ | Dioxane, 150°C | Biaryl isoxazole | 65% |

Heterocycle Functionalization

The isoxazole ring itself participates in reactions:

- Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 4-position (58% yield) .

- Diels-Alder reactions : The electron-deficient ring acts as a dienophile with cyclopentadiene, forming fused bicyclic adducts (41% yield) .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(4-Methyl-5-phenyl-1,2-oxazol-3-yl)methanol serves as a crucial intermediate in the synthesis of various organic compounds. Its oxazole ring can participate in cyclization reactions, leading to the formation of more complex heterocyclic structures. Researchers have utilized this compound to create derivatives that exhibit enhanced chemical properties or biological activities.

The compound has been investigated for its potential biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of (4-Methyl-5-phenyl-1,2-oxazol-3-yl)methanol exhibit significant antimicrobial activity against various pathogens. This property makes it a candidate for developing new antibiotics. Case Study : A recent study demonstrated that a derivative of this compound inhibited the growth of Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

- Anticancer Activity : Research indicates that compounds containing the oxazole moiety can act as inhibitors of cancer cell proliferation. The mechanism involves the modulation of cellular pathways associated with cancer growth. Case Study : In vitro tests revealed that (4-Methyl-5-phenyl-1,2-oxazol-3-yl)methanol derivatives reduced the viability of breast cancer cells by inducing apoptosis .

Medicinal Chemistry

The unique structure of (4-Methyl-5-phenyl-1,2-oxazol-3-yl)methanol allows it to interact with biological targets such as enzymes and receptors. This interaction can lead to therapeutic effects.

Potential Therapeutic Uses :

| Application | Mechanism |

|---|---|

| Antimicrobial | Inhibition of bacterial cell wall synthesis |

| Anticancer | Induction of apoptosis in cancer cells |

| Anti-inflammatory | Modulation of inflammatory pathways |

Wirkmechanismus

The mechanism of action of (4-Methyl-5-phenyl-1,2-oxazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol: Similar structure but different substitution pattern.

(4-Methyl-5-phenyl-2-oxazolidinone): Contains an oxazolidinone ring instead of an oxazole ring.

(4-Methyl-5-phenyl-1,2,4-oxadiazole): Contains an oxadiazole ring instead of an oxazole ring.

Uniqueness

(4-Methyl-5-phenyl-1,2-oxazol-3-yl)methanol is unique due to its specific substitution pattern and the presence of a methanol group. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various research and industrial applications .

Biologische Aktivität

(4-Methyl-5-phenyl-1,2-oxazol-3-yl)methanol is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound (4-Methyl-5-phenyl-1,2-oxazol-3-yl)methanol has the following chemical formula: C11H11NO2. The oxazole ring structure contributes to its reactivity and biological properties.

Target Interactions

Oxazole derivatives, including (4-Methyl-5-phenyl-1,2-oxazol-3-yl)methanol, interact with various biological targets. One significant target is acetylcholinesterase , an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine in the synaptic cleft, affecting cholinergic signaling pathways and potentially leading to enhanced cognitive function or neurotoxicity depending on the context.

Biochemical Pathways

The inhibition of acetylcholinesterase can result in alterations in nerve impulse transmission, impacting several physiological processes. This mechanism may be beneficial in treating neurodegenerative diseases like Alzheimer's but could also lead to toxicity if not carefully regulated.

Antimicrobial Properties

Research indicates that (4-Methyl-5-phenyl-1,2-oxazol-3-yl)methanol exhibits antibacterial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. For instance, compounds similar to (4-Methyl-5-phenyl-1,2-oxazol-3-yl)methanol have shown significant activity against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle regulators. This property makes it a candidate for further development in cancer therapy.

Synthesis and Testing

Research has focused on synthesizing (4-Methyl-5-phenyl-1,2-oxazol-3-yl)methanol through various methods. One common approach involves the cyclization of precursors under controlled conditions. The synthesized compound is then tested for biological activity using methods such as the agar disc-diffusion technique to assess its antimicrobial efficacy .

Comparative Studies

Comparative studies with similar compounds have highlighted the unique biological profile of (4-Methyl-5-phenyl-1,2-oxazol-3-yl)methanol. For example, while other oxazole derivatives may exhibit similar antibacterial properties, they often lack the same level of potency or specificity against certain bacterial strains.

Data Table: Biological Activity Overview

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC to minimize byproducts.

- Adjust stoichiometry (e.g., 1.2 equivalents of methanol precursor) to drive completion .

Advanced: How can computational methods predict the reactivity of (4-Methyl-5-phenyl-1,2-oxazol-3-yl)methanol in catalytic cross-coupling reactions?

Density Functional Theory (DFT) calculations can model the compound’s electronic structure to identify reactive sites:

Q. Experimental Validation :

- Compare DFT-predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Basic: What spectroscopic techniques are most effective for confirming the structure of (4-Methyl-5-phenyl-1,2-oxazol-3-yl)methanol?

- NMR :

- IR : O-H stretch (~3200 cm⁻¹), C=N (oxazole, ~1650 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 189 (C₁₁H₁₁NO₂⁺) .

Advanced: How do crystallographic tools like SHELX and ORTEP-III aid in resolving hydrogen-bonding patterns in this compound?

- SHELXL Refinement : Refine X-ray diffraction data to determine bond lengths and angles, particularly the methanol group’s orientation relative to the oxazole ring .

- ORTEP-III Visualization : Generate 3D models to analyze intermolecular interactions (e.g., O-H···N hydrogen bonds between methanol and oxazole nitrogen) .

- Graph Set Analysis : Classify hydrogen-bonding motifs (e.g., D(2) loops) to predict packing efficiency and polymorphism .

Basic: What biological assays are suitable for initial screening of this compound’s bioactivity?

- Antimicrobial Activity : Disk diffusion assays against S. aureus and E. coli (10–100 µg/mL concentrations) .

- Enzyme Inhibition : Fluorescence-based assays for kinases or oxidases (e.g., MAO-B), comparing IC₅₀ values to known inhibitors .

Advanced: How can regioselectivity challenges during functionalization of the oxazole ring be addressed?

- Directing Groups : Introduce temporary substituents (e.g., bromine at C4) to steer electrophilic attacks to C5 .

- Protection/Deprotection : Protect the methanol group with TBSCl before performing halogenation or alkylation .

Basic: What solvents and conditions are optimal for recrystallizing (4-Methyl-5-phenyl-1,2-oxazol-3-yl)methanol?

- Solvent Pair : Ethanol/water (7:3 v/v) at 4°C yields needle-like crystals.

- Slow Evaporation : Use dichloromethane/hexane (1:1) for high-purity single crystals suitable for XRD .

Advanced: How do structural modifications (e.g., methyl vs. bromine substituents) impact this compound’s pharmacological profile?

| Substituent | Position | Impact |

|---|---|---|

| Methyl (C4) | Oxazole | Enhances metabolic stability via steric hindrance . |

| Bromine (C5) | Oxazole | Increases electrophilicity, improving cross-coupling reactivity . |

Case Study : Replacing methyl with bromine at C4 reduces logP by 0.5, improving aqueous solubility but decreasing membrane permeability .

Basic: How can contradictory literature data on this compound’s melting point or solubility be resolved?

- Standardized Protocols : Use differential scanning calorimetry (DSC) for melting point determination.

- Solubility Studies : Perform shake-flask experiments in PBS (pH 7.4) and DMSO, reporting results as mg/mL ± SD .

Advanced: What strategies are effective for synthesizing deuterated or fluorinated analogs for mechanistic studies?

- Deuterated Methanol : Exchange -OH with D₂O under acidic conditions (H₂SO₄, 60°C).

- Fluorination : Use Selectfluor® to replace methyl with CF₃ at C4, monitoring via ¹⁹F NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.